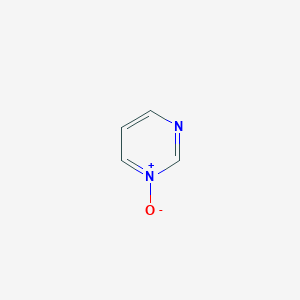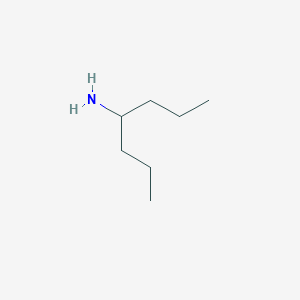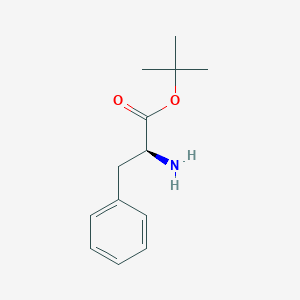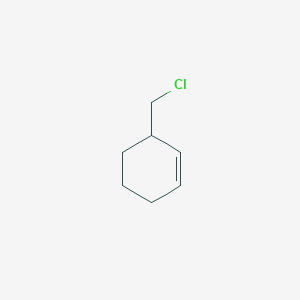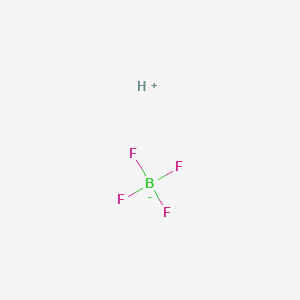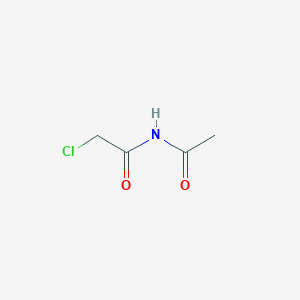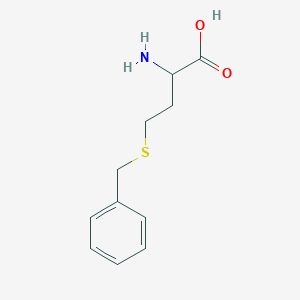
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is a chemical compound that belongs to the family of silanes. This compound has been studied extensively for its potential applications in various fields, including materials science, catalysis, and organic synthesis. In
科学的研究の応用
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been studied for its potential applications in various fields of science. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In catalysis, 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been shown to be an effective catalyst for various organic transformations, including cross-coupling reactions and hydrogenation reactions. In organic synthesis, this compound has been used as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with electron-rich substrates, such as alkenes and alkynes, to form stable complexes. These complexes can then undergo various organic transformations, such as cross-coupling reactions and hydrogenation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects on the environment.
実験室実験の利点と制限
One of the main advantages of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is its high reactivity and selectivity in various organic transformations. This compound can be used as a catalyst in small amounts, which makes it cost-effective and environmentally friendly. However, one of the limitations of this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the research on 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. One of the areas of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of biocatalysis, where it can be used as a catalyst for various enzymatic reactions. Additionally, the study of the mechanism of action of this compound can provide insights into the design of new catalysts with improved reactivity and selectivity.
合成法
The synthesis of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- involves the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with a suitable reagent. For example, the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with dimethylzinc in the presence of a palladium catalyst gives 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- in good yield.
特性
CAS番号 |
16054-35-6 |
|---|---|
製品名 |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
分子式 |
C10H24Si2 |
分子量 |
200.47 g/mol |
IUPAC名 |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
InChIキー |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
異性体SMILES |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
同義語 |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



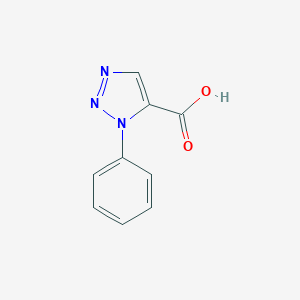
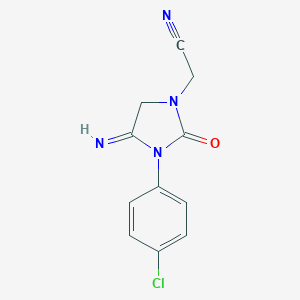
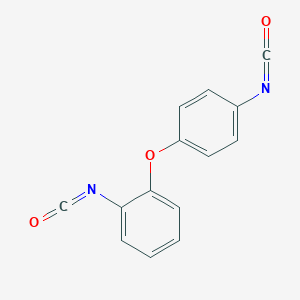
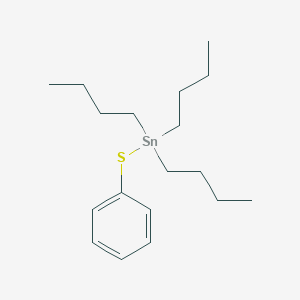
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
